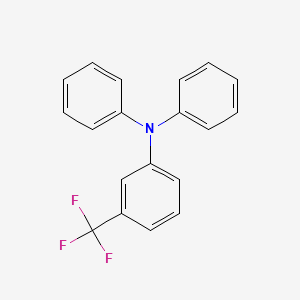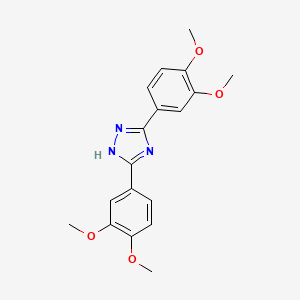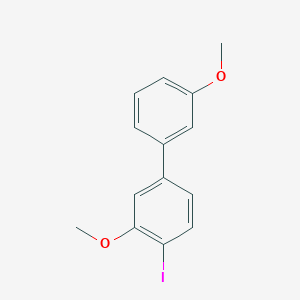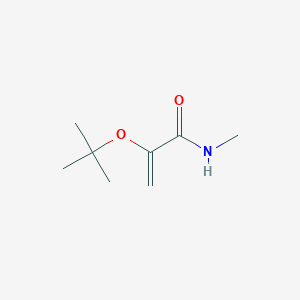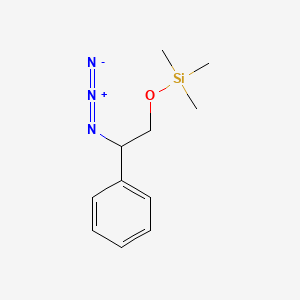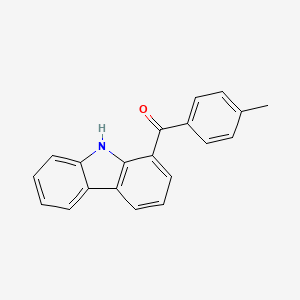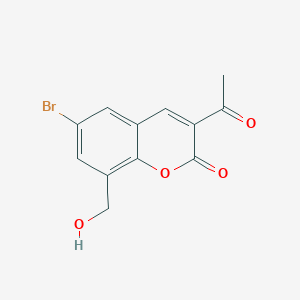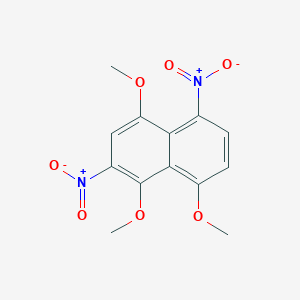![molecular formula C17H34O2Si B14318783 {[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane CAS No. 113335-46-9](/img/structure/B14318783.png)
{[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane is an organosilicon compound characterized by its unique structure, which includes a cyclohexyloxy group, an ethenyl group, and three isopropyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane typically involves the following steps:
Formation of the Cyclohexyloxy Group: This can be achieved by reacting cyclohexanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclohexyloxy chloride.
Attachment of the Ethenyl Group: The cyclohexyloxy chloride is then reacted with vinyl magnesium bromide (a Grignard reagent) to introduce the ethenyl group.
Introduction of the Silicon Atom: The resulting compound is then treated with tri(propan-2-yl)silane in the presence of a catalyst, such as platinum or palladium, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives with reduced functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyl group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halides, amines, under mild to moderate temperatures and often in the presence of a catalyst.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Reduced silane derivatives.
Substitution: Various substituted silane compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, {[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane is used as a precursor for the synthesis of more complex organosilicon compounds
Biology and Medicine
Research in biology and medicine explores the use of organosilicon compounds for drug delivery systems and as potential therapeutic agents
Industry
In the industrial sector, this compound is used in the production of silicone-based materials, such as sealants, adhesives, and coatings. Its ability to form strong bonds with various substrates makes it valuable in manufacturing and construction.
Mecanismo De Acción
The mechanism by which {[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane exerts its effects involves the interaction of its silicon atom with other molecules. The silicon atom can form strong covalent bonds with oxygen, carbon, and other elements, facilitating the formation of stable compounds. The ethenyl group allows for further functionalization, making the compound versatile in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
{[1-(Cyclohexyloxy)ethenyl]oxy}tri(methyl)silane: Similar structure but with methyl groups instead of isopropyl groups.
{[1-(Cyclohexyloxy)ethenyl]oxy}tri(ethyl)silane: Similar structure but with ethyl groups instead of isopropyl groups.
{[1-(Cyclohexyloxy)ethenyl]oxy}tri(butyl)silane: Similar structure but with butyl groups instead of isopropyl groups.
Uniqueness
The uniqueness of {[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane lies in its combination of the cyclohexyloxy group and the ethenyl group with tri(propan-2-yl)silane. This specific arrangement provides distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in synthesis and industry.
Propiedades
Número CAS |
113335-46-9 |
|---|---|
Fórmula molecular |
C17H34O2Si |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
1-cyclohexyloxyethenoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H34O2Si/c1-13(2)20(14(3)4,15(5)6)19-16(7)18-17-11-9-8-10-12-17/h13-15,17H,7-12H2,1-6H3 |
Clave InChI |
FKMZCKOTONUPDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC(=C)OC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


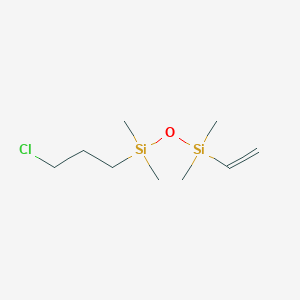
![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)

![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
